N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide
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Overview
Description
N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide typically involves the reaction of allyl bromide with 3-(4-fluorophenoxy)propane-1-sulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Conversion to amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-allyl-3-(4-chlorophenoxy)propane-1-sulfonamide
- N-allyl-3-(4-bromophenoxy)propane-1-sulfonamide
Uniqueness
N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide is unique due to the presence of the fluorophenoxy group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.
Biological Activity
N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a sulfonamide functional group, which is known for its diverse pharmacological properties. The presence of the 4-fluorophenoxy moiety enhances its lipophilicity and may influence its interaction with biological targets.
Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of specific enzymes involved in metabolic pathways. The sulfonamide group can mimic p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folate synthesis in bacteria. This mechanism is crucial for their antibacterial activity, as it disrupts bacterial DNA synthesis and cell division .
Antibacterial Activity
This compound has been investigated for its antibacterial properties. Similar compounds in the sulfonamide class have demonstrated significant activity against both gram-positive and certain gram-negative bacteria. The structure-function relationship suggests that modifications to the phenyl ring can enhance antibacterial efficacy by improving binding affinity to target enzymes .
Anticancer Potential
Recent studies have explored the anticancer potential of sulfonamide derivatives, including those with similar structures to this compound. These compounds have shown promise in inducing apoptosis in cancer cells through various mechanisms, including cell cycle arrest and activation of caspases . For instance, related compounds have demonstrated IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines, indicating significant cytotoxic effects .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antibacterial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis; cell cycle arrest | |
Enzyme Inhibition | Inhibition of dihydropteroate synthase |
Case Study: Anticancer Effects
A study investigating the effects of sulfonamide derivatives on human cancer cells revealed that specific modifications could significantly enhance their anticancer properties. In particular, compounds that activated caspase pathways showed increased apoptosis rates in treated cells compared to controls. For example, at a concentration of 10 µg/mL, late apoptotic cells increased significantly, indicating a dose-dependent response to treatment .
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-prop-2-enylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-2-8-14-18(15,16)10-3-9-17-12-6-4-11(13)5-7-12/h2,4-7,14H,1,3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQHSEZQTCMBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CCCOC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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